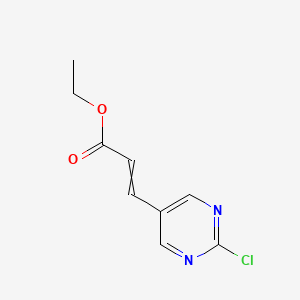
Ethyl (E)-3-(2-Chloro-5-pyrimidinyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-3-(2-Chloro-5-pyrimidinyl)acrylate is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and an ethyl acrylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(2-Chloro-5-pyrimidinyl)acrylate typically involves the reaction of 2-chloro-5-pyrimidinecarboxaldehyde with ethyl acrylate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as ethanol or methanol may be used to dissolve the reactants and facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-3-(2-Chloro-5-pyrimidinyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base.
Addition: Electrophiles such as halogens or nucleophiles such as Grignard reagents.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrimidine derivative, while addition of a Grignard reagent would result in a substituted acrylate.
Aplicaciones Científicas De Investigación
Ethyl (E)-3-(2-Chloro-5-pyrimidinyl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (E)-3-(2-Chloro-5-pyrimidinyl)acrylate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(2-Chloropyrimidin-4-yl)acrylate
- Ethyl 3-(2-Bromopyrimidin-4-yl)acrylate
- Ethyl 3-(2-Fluoropyrimidin-4-yl)acrylate
Uniqueness
Ethyl (E)-3-(2-Chloro-5-pyrimidinyl)acrylate is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the ethyl acrylate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H9ClN2O2 |
|---|---|
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
ethyl 3-(2-chloropyrimidin-5-yl)prop-2-enoate |
InChI |
InChI=1S/C9H9ClN2O2/c1-2-14-8(13)4-3-7-5-11-9(10)12-6-7/h3-6H,2H2,1H3 |
Clave InChI |
JNGPNRRNRLZCMH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=CN=C(N=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















